1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol This compound features a cyclopropane ring substituted with a carboxylic acid group and a 3-methoxyphenylmethyl group
Preparation Methods
The synthesis of 1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid include:
1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid: Differing by the absence of the methyl group on the phenyl ring.
Cyclopropane-1-carboxylic acid: Lacking the 3-methoxyphenylmethyl group.
3-Methoxyphenylacetic acid: Featuring a similar phenyl group but with an acetic acid moiety instead of a cyclopropane ring.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the 3-methoxyphenylmethyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-4-2-3-9(7-10)8-12(5-6-12)11(13)14/h2-4,7H,5-6,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPCBQAWEBIVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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